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Compound of Interest

Compound Name: Lomedeucitinib

Cat. No.: B12381395 Get Quote

Introduction

Lomedeucitinib (also known as BMS-986322) is an orally administered, potent, and selective

inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] By

inhibiting TYK2, Lomedeucitinib modulates the signaling of key cytokines such as IL-12 and

IL-23, which are implicated in the pathogenesis of various autoimmune and inflammatory

diseases.[1] Its potential therapeutic applications are being explored for conditions like

psoriasis and psoriatic arthritis.[3][4]

The development of a robust and sensitive bioanalytical method for the quantification of

Lomedeucitinib in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic

(TK) studies. This application note describes a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the determination of Lomedeucitinib in human plasma.

The method is sensitive, specific, and accurate, making it suitable for supporting clinical and

non-clinical studies.

Signaling Pathway of Lomedeucitinib

Lomedeucitinib exerts its therapeutic effect by inhibiting the TYK2 enzyme, which is a key

component of the JAK-STAT signaling pathway. This pathway is activated by various cytokines

and growth factors, leading to the phosphorylation and activation of Signal Transducers and

Activators of Transcription (STATs). Activated STATs then translocate to the nucleus and
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regulate the transcription of genes involved in inflammation and immune responses. By

blocking TYK2, Lomedeucitinib effectively dampens this pro-inflammatory signaling cascade.
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Caption: Lomedeucitinib inhibits TYK2 in the JAK-STAT pathway.

Experimental Protocols
1. Materials and Reagents

Lomedeucitinib reference standard (≥98% purity)

Lomedeucitinib-d4 (internal standard, IS) (≥98% purity)

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Ammonium formate (LC-MS grade)
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Human plasma (K2EDTA)

Ultrapure water

2. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole

mass spectrometer was used for the analysis.

Parameter Condition

HPLC System Shimadzu Nexera X2 or equivalent

Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent

Analytical Column ACE C18 column (4.6 x 100 mm, 5 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient
30% B to 95% B over 3.0 min, hold at 95% B for

1.0 min, return to 30% B for 1.0 min

Flow Rate 0.8 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions
Lomedeucitinib: m/z 419.5 → 358.4;

Lomedeucitinib-d4 (IS): m/z 423.5 → 362.4

Source Temperature 550°C

3. Standard Solutions and Quality Control (QC) Sample Preparation

Stock Solutions: Primary stock solutions of Lomedeucitinib and Lomedeucitinib-d4 (IS)

were prepared in methanol at a concentration of 1 mg/mL.
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Working Solutions: A series of working standard solutions of Lomedeucitinib were prepared

by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired

calibration curve range. A working solution of the IS was prepared at 100 ng/mL.

Calibration Standards and QC Samples: Calibration standards and QC samples were

prepared by spiking the appropriate working standard solutions into blank human plasma.

The final concentrations for the calibration curve were 0.5, 1, 5, 10, 50, 100, 500, and 1000

ng/mL. QC samples were prepared at 1.5 ng/mL (Low QC), 75 ng/mL (Mid QC), and 750

ng/mL (High QC).

4. Sample Preparation

A protein precipitation method was employed for sample extraction.
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Start: 50 µL Plasma Sample

Add 10 µL IS Working Solution
(Lomedeucitinib-d4, 100 ng/mL)

Vortex for 30 seconds

Add 200 µL Acetonitrile

Vortex for 2 minutes

Centrifuge at 13,000 rpm for 10 min at 4°C

Transfer 100 µL of supernatant to a new vial

Add 100 µL of Mobile Phase A

Inject 5 µL into LC-MS/MS System

Click to download full resolution via product page

Caption: Workflow for plasma sample preparation.
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5. Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method

validation. The validation parameters included selectivity, linearity, accuracy, precision,

recovery, matrix effect, and stability.

Results and Discussion
1. Selectivity and Specificity

The method demonstrated high selectivity with no significant interference from endogenous

plasma components at the retention times of Lomedeucitinib and the IS.

2. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. A linear

regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was

consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL,

with a signal-to-noise ratio >10.

Table 1: Calibration Curve Parameters

Parameter Value

Linear Range 0.5 - 1000 ng/mL

Regression Equation y = 0.025x + 0.003

Correlation Coefficient (r²) ≥ 0.995

Weighting Factor 1/x²

LLOQ 0.5 ng/mL

3. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three

concentration levels. The results are summarized in Table 2. The percentage bias for accuracy
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was within ±15% (±20% for LLOQ), and the coefficient of variation (CV) for precision was ≤15%

(≤20% for LLOQ), which is within the acceptable limits.

Table 2: Intra- and Inter-Day Accuracy and Precision

QC Level

Nominal

Conc.

(ng/mL)

Intra-Day

Precision

(%CV)

Intra-Day

Accuracy

(%Bias)

Inter-Day

Precision

(%CV)

Inter-Day

Accuracy

(%Bias)

LLOQ 0.5 8.2 5.6 9.5 7.1

Low 1.5 6.5 3.1 7.8 4.3

Mid 75 4.1 -2.5 5.2 -1.8

High 750 3.5 1.8 4.6 2.4

4. Extraction Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC

concentrations. The extraction recovery was consistent and reproducible. The matrix effect was

found to be negligible, with the CV of the IS-normalized matrix factor being less than 15%.

Table 3: Extraction Recovery and Matrix Effect

QC Level
Nominal Conc.

(ng/mL)

Extraction Recovery

(%)
Matrix Effect (%)

Low 1.5 92.5 98.2

Mid 75 94.1 101.5

High 750 93.8 99.7

5. Stability

Lomedeucitinib was found to be stable in human plasma under various storage and handling

conditions, including bench-top, freeze-thaw, and long-term storage.
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Table 4: Stability of Lomedeucitinib in Human Plasma

Stability Condition Duration
Concentration

(ng/mL)

% Change from

Nominal

Bench-top 6 hours at RT 1.5 -4.2

750 -3.1

Freeze-Thaw 3 cycles 1.5 -6.8

750 -5.5

Long-term 30 days at -80°C 1.5 -7.1

750 -6.2

Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantitative analysis of

Lomedeucitinib in human plasma has been developed and validated. The method meets the

regulatory requirements for bioanalytical method validation and is suitable for supporting

pharmacokinetic studies in clinical and preclinical drug development. The simple protein

precipitation extraction procedure and short run time allow for high-throughput analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12381395#quantitative-analysis-of-
lomedeucitinib-using-lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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